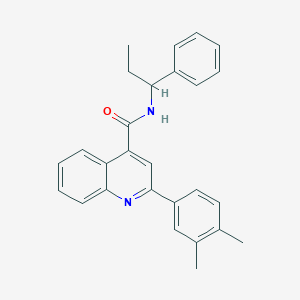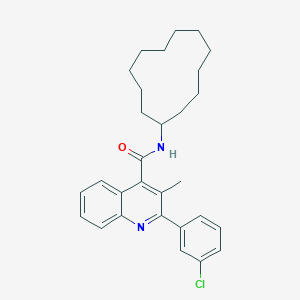![molecular formula C23H21BrN2O4 B452995 2-AMINO-4-{5-[(3-BROMOPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B452995.png)
2-AMINO-4-{5-[(3-BROMOPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-AMINO-4-{5-[(3-BROMOPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with a unique structure that combines several functional groups, including an amino group, a bromophenoxy group, a furan ring, a chromene ring, and a cyanide group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{5-[(3-BROMOPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 3-bromophenol with an appropriate alkylating agent to form 3-bromophenoxyalkane.
Furan Ring Formation: The bromophenoxyalkane is then reacted with a furan derivative under specific conditions to introduce the furan ring.
Chromene Ring Synthesis: The furan intermediate is further reacted with a chromene precursor, often involving cyclization reactions under acidic or basic conditions.
Introduction of the Cyanide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
2-AMINO-4-{5-[(3-BROMOPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group or reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles for Substitution: Ammonia (NH₃), thiols (RSH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of multiple functional groups allows for the design of molecules with specific pharmacological profiles, targeting various diseases and conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for applications in coatings, adhesives, and polymer science.
作用機序
The mechanism of action of 2-AMINO-4-{5-[(3-BROMOPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
類似化合物との比較
Similar Compounds
- 2-AMINO-4-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
- 2-AMINO-4-{5-[(3-FLUOROPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
Uniqueness
The uniqueness of 2-AMINO-4-{5-[(3-BROMOPHENOXY)METHYL]-2-FURYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromophenoxy group, in particular, may enhance its reactivity and interaction with biological targets compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C23H21BrN2O4 |
|---|---|
分子量 |
469.3g/mol |
IUPAC名 |
2-amino-4-[5-[(3-bromophenoxy)methyl]furan-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C23H21BrN2O4/c1-23(2)9-17(27)21-19(10-23)30-22(26)16(11-25)20(21)18-7-6-15(29-18)12-28-14-5-3-4-13(24)8-14/h3-8,20H,9-10,12,26H2,1-2H3 |
InChIキー |
VLJJXSBTTCKEEW-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)COC4=CC(=CC=C4)Br)C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)COC4=CC(=CC=C4)Br)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methylcyclohexyl)-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide](/img/structure/B452913.png)
![Isopropyl 2-{[(6-bromo-2-phenyl-4-quinolinyl)carbonyl]amino}-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B452914.png)
![2-(3-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-3-methylquinoline-4-carboxamide](/img/structure/B452916.png)
![Ethyl 2-({[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-isobutylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452918.png)
![Methyl 2-{[(6-bromo-2-phenyl-4-quinolinyl)carbonyl]amino}-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B452919.png)

![methyl (13Z)-13-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B452924.png)
![6-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B452925.png)
![Ethyl 2-({[2-(3-chlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B452926.png)
![Isopropyl 2-({[2-(4-isobutylphenyl)quinolin-4-yl]carbonyl}amino)-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B452928.png)
![2-[4-(2-methylpropyl)phenyl]-N-(2-phenylethyl)quinoline-4-carboxamide](/img/structure/B452930.png)
![Methyl 2-({[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B452934.png)
![2-(1-adamantyl)-N-(4-oxo-4H-thieno[3,4-c]chromen-1-yl)acetamide](/img/structure/B452935.png)
